molecular formula C16H16N4O4S B022030 4-Desmethoxy-4-nitro Omeprazole CAS No. 317807-10-6

4-Desmethoxy-4-nitro Omeprazole

Katalognummer B022030
CAS-Nummer: 317807-10-6
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: PFDONLPWKWJOCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Desmethoxy-4-nitro Omeprazole (4-DMN-OME) is an important research compound that has been studied for its potential applications in scientific research. It is a prodrug of omeprazole, a proton pump inhibitor used in the treatment of gastric acid-related diseases. 4-DMN-OME is a novel compound with unique properties that make it an attractive choice for a variety of scientific applications.

Wissenschaftliche Forschungsanwendungen

Mechanism of Action and Efficacy in Acid-Related Disorders
Omeprazole and its derivatives, including 4-Desmethoxy-4-nitro Omeprazole, have a significant impact on the management of acid-related disorders. They operate by specifically targeting and inhibiting the H+/K+ ATPase enzyme system at the gastric parietal cell surface, which is crucial for acid secretion. This action results in a pronounced reduction in gastric acidity, providing an effective therapeutic approach for conditions characterized by excessive acid production, such as duodenal ulcers, gastric ulcers, and gastroesophageal reflux disease (GERD) (Clissold & Campoli-Richards, 1986). Furthermore, the drug has shown promise in treating patients with conditions like Zollinger-Ellison syndrome, offering a new avenue for managing this challenging disease by effectively controlling gastric acid hypersecretion (Frucht, Maton, & Jensen, 1991).

Potential for Pediatric Applications
Considering the off-label use of proton pump inhibitors (PPIs) in children, especially for treating gastroesophageal reflux disease (GERD), the existing evidence from adult studies, including those involving omeprazole and its derivatives, could potentially be extrapolated to avoid unnecessary pediatric trials. This approach aligns with efforts to utilize existing clinical evidence to guide therapeutic decisions in pediatric populations, thereby minimizing exposure to clinical trials when existing data provide sufficient insights into efficacy and safety profiles (Tafuri et al., 2009).

Innovative Synthesis and Impurity Management
Research into the synthesis of omeprazole and related compounds has yielded insights into novel methods that enhance the efficiency and purity of these medications. The exploration of these synthetic pathways not only optimizes the production process but also addresses the formation of pharmaceutical impurities, ensuring the safety and efficacy of the drug. This area of study is crucial for the development of safer and more effective proton pump inhibitors for clinical use (Saini et al., 2019).

Wirkmechanismus

Target of Action

The primary target of 4-Desmethoxy-4-nitro Omeprazole, also known as rac this compound, is the gastric H+/K+ ATPase pump . This pump is responsible for the final step in the production of gastric acid and is located in the parietal cells of the stomach .

Mode of Action

This compound acts as a selective and irreversible inhibitor of the gastric H+/K+ ATPase pump . By inhibiting this pump, it prevents the secretion of gastric acid into the stomach, thereby reducing acidity and providing relief from conditions associated with excess stomach acid .

Biochemical Pathways

The compound affects the biochemical pathway involving the H+/K+ ATPase pump . By inhibiting this pump, it disrupts the balance of hydrogen and potassium ions in the stomach, leading to a decrease in the production of stomach acid . This can have downstream effects on digestion and absorption of nutrients.

Pharmacokinetics

It’s known that the compound is a potential impurity found in commercial omeprazole and esomeprazole magnesium preparations . The pharmacokinetics of these drugs might provide some insights, but specific studies would be needed to confirm the ADME properties of this compound.

Result of Action

The inhibition of the H+/K+ ATPase pump by this compound results in a decrease in gastric acid secretion . This can help to alleviate symptoms associated with conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.

Action Environment

The action of this compound, like other proton pump inhibitors, is influenced by the acidic environment of the stomach. The compound is a prodrug, meaning it is activated in the acidic environment of the stomach . Other environmental factors that could influence the action of the compound include the presence of food and the specific characteristics of the individual’s metabolism.

Zukünftige Richtungen

The future directions of “4-Desmethoxy-4-nitro Omeprazole” are not clear as it is primarily used for research purposes . Further studies may reveal more about its potential applications.

Eigenschaften

IUPAC Name

2-[(3,5-dimethyl-4-nitropyridin-2-yl)methylsulfinyl]-6-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-9-7-17-14(10(2)15(9)20(21)22)8-25(23)16-18-12-5-4-11(24-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDONLPWKWJOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1[N+](=O)[O-])C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Desmethoxy-4-nitro Omeprazole
Reactant of Route 2
4-Desmethoxy-4-nitro Omeprazole
Reactant of Route 3
Reactant of Route 3
4-Desmethoxy-4-nitro Omeprazole
Reactant of Route 4
Reactant of Route 4
4-Desmethoxy-4-nitro Omeprazole
Reactant of Route 5
Reactant of Route 5
4-Desmethoxy-4-nitro Omeprazole
Reactant of Route 6
4-Desmethoxy-4-nitro Omeprazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.